molecular formula C15H20N2O4 B3975696 N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B3975696
M. Wt: 292.33 g/mol
InChI Key: SQUXENNQUKVOHC-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as PTME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTME belongs to the class of ethanediamide derivatives and has a molecular weight of 312.4 g/mol.

Mechanism of Action

The exact mechanism of action of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, it has been suggested that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several biochemical and physiological effects. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to decrease the levels of prostaglandin E2 (PGE2), a lipid mediator that is involved in inflammation and pain. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to induce apoptosis in cancer cells by activating caspases, a family of enzymes that are involved in programmed cell death.

Advantages and Limitations for Lab Experiments

N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is also stable under normal laboratory conditions. However, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. In addition, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has a relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for research on N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of research is the development of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide derivatives with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of the molecular targets of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, which could provide insights into its mechanism of action. Furthermore, the potential applications of N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in agriculture and material science warrant further investigation. Overall, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a promising compound that has the potential to have significant impact in various fields.

Scientific Research Applications

N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a growth regulator for plants, enhancing their resistance to environmental stress. In material science, N-(2-phenoxyethyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(15(19)17-11-13-7-4-9-20-13)16-8-10-21-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUXENNQUKVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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